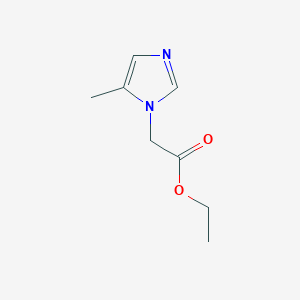
Ethyl 5-methylimidazol-1-ylacteate
説明
Ethyl 5-methylimidazol-1-ylacteate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Ethyl 5-methylimidazol-1-ylacteate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules.
Key Pharmaceutical Uses:
- Synthesis of Antimicrobial Agents: this compound has been explored for its potential in synthesizing compounds with antimicrobial properties. For instance, derivatives of imidazole are often used to create antifungal and antibacterial agents due to their ability to interact with biological targets effectively .
- Analgesic and Anti-inflammatory Properties: Research has indicated that certain derivatives of imidazole compounds exhibit analgesic and anti-inflammatory activities, making them candidates for therapeutic applications .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. Studies demonstrate that derivatives containing the imidazole ring can display significant activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
- Zone of Inhibition Tests: Studies have shown that certain synthesized derivatives of this compound were tested against clinical isolates like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with varying degrees of effectiveness noted in the inhibition zones .
- Mechanism of Action: The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .
Catalytic Applications
This compound can act as a catalyst in various organic reactions, contributing to the development of more efficient synthetic pathways.
Catalytic Roles:
- Polymer Synthesis: The compound has been used as a catalyst in the production of polyurethanes, which are essential materials in coatings, adhesives, and foams .
- Organic Synthesis Reactions: Its ability to facilitate reactions such as alkylation and acylation makes it valuable in synthesizing complex organic molecules .
Case Studies and Research Insights
Several case studies have documented the applications and efficacy of this compound in real-world scenarios:
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Antimicrobial Testing | Demonstrated effectiveness against MRSA and E. coli with specific derivatives showing significant inhibition zones. |
| Pharmacological Study | Analgesic and Anti-inflammatory | Identified potential analgesic effects with low ulcerogenic indices for specific derivatives, highlighting safety profiles. |
| Catalytic Efficiency Research | Organic Synthesis | Showed improved yields in polymer synthesis when using this compound as a catalyst compared to traditional methods. |
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
ethyl 2-(5-methylimidazol-1-yl)acetate |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)5-10-6-9-4-7(10)2/h4,6H,3,5H2,1-2H3 |
InChIキー |
FGAQTRLMOBWWAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=NC=C1C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













